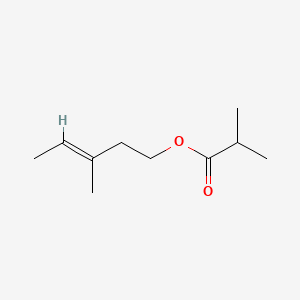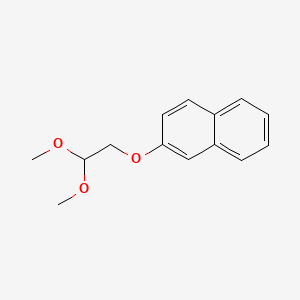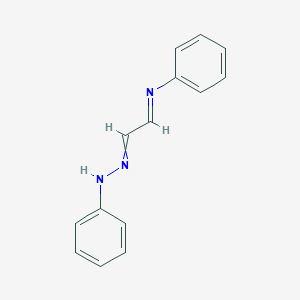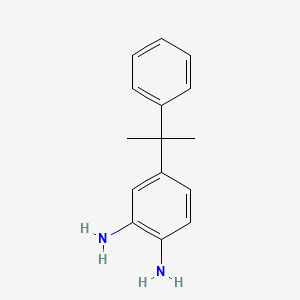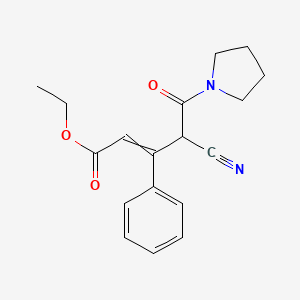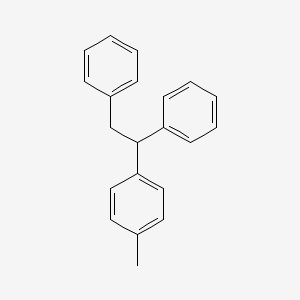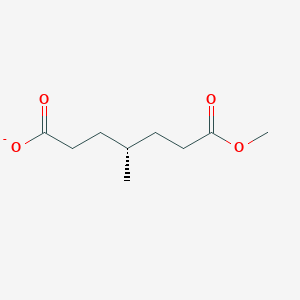
(4R)-7-methoxy-4-methyl-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-7-methoxy-4-methyl-7-oxoheptanoate is an organic compound with a specific stereochemistry at the fourth carbon atom This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone functional group within its heptanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-7-methoxy-4-methyl-7-oxoheptanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry at the fourth carbon. One common method involves the alkylation of a suitable precursor, followed by oxidation and methoxylation steps. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as methyl iodide and sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or chiral ligands may be employed to achieve the desired stereochemistry. The process is optimized to minimize waste and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-7-methoxy-4-methyl-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 7-methoxy-4-methylheptanoic acid.
Reduction: Formation of 7-methoxy-4-methylheptanol.
Substitution: Formation of various substituted heptanoates depending on the nucleophile used.
Scientific Research Applications
(4R)-7-methoxy-4-methyl-7-oxoheptanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in metabolic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-7-methoxy-4-methyl-7-oxoheptanoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of metabolic processes and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-7-methoxy-4-methyl-7-oxoheptanoate: The enantiomer of (4R)-7-methoxy-4-methyl-7-oxoheptanoate, differing only in the stereochemistry at the fourth carbon.
7-methoxy-4-methylheptanoic acid: A structurally similar compound with a carboxylic acid group instead of a ketone.
7-methoxy-4-methylheptanol: A reduced form of the compound with an alcohol group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets
Properties
CAS No. |
69274-83-5 |
|---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
(4R)-7-methoxy-4-methyl-7-oxoheptanoate |
InChI |
InChI=1S/C9H16O4/c1-7(3-5-8(10)11)4-6-9(12)13-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1/t7-/m1/s1 |
InChI Key |
YVEPYHZOCQHSIF-SSDOTTSWSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])CCC(=O)OC |
Canonical SMILES |
CC(CCC(=O)[O-])CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
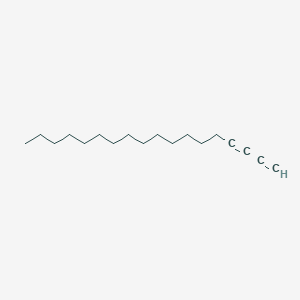

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
